4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE
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Overview
Description
4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and have been used in various fields such as medicine, agriculture, and industry. This compound is structurally characterized by the presence of a methanesulfonamido group and a propylbenzene sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE typically involves the reaction of methanesulfonyl chloride with N-propylbenzene-1-sulfonamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-propylbenzene-1-sulfonamide: Similar structure but lacks the methanesulfonamido group.
N-Propyl-p-toluenesulfonamide: Another sulfonamide with a similar backbone but different substituents.
Uniqueness
4-METHANESULFONAMIDO-N-PROPYLBENZENE-1-SULFONAMIDE is unique due to the presence of both methanesulfonamido and propylbenzene sulfonamide groups, which confer specific chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(methanesulfonamido)-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-8-11-18(15,16)10-6-4-9(5-7-10)12-17(2,13)14/h4-7,11-12H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGPAHMSHJKPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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